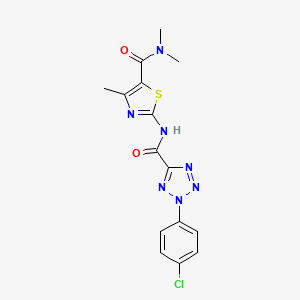
2-Éthoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from basic organic or inorganic substances. For instance, compounds with similar structural features have been synthesized through the coordination of multidentate ligands with metal centers, leading to complex formations with unique geometries and properties (Lam et al., 2000). Another approach is the cycloaddition reactions, which have been employed to obtain enantiomerically pure pyrrolidines, showcasing the diversity of synthetic strategies applicable to such molecules (Oliveira Udry et al., 2014).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography and spectroscopic methods are commonly used for this purpose. For example, the crystal and molecular structure of related compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, have been elucidated, providing insights into the stability and reactivity of such molecules (Percino et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone and its analogs can be diverse, including cycloadditions, substitutions, and ligand exchange reactions. These reactions often result in the formation of new bonds and the introduction of additional functional groups, significantly altering the chemical and physical properties of the original compounds. For instance, the synthesis of pyrrolidine and pyridine derivatives from ethanone-based compounds showcases the compound's versatility in undergoing chemical transformations (Abdelall, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various solvent systems and its stability under different conditions. The crystallographic analysis contributes to understanding these properties by revealing the compound's molecular geometry and intermolecular interactions (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, oxidizing agents, and its behavior in organic synthesis, define the utility of 2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone in chemical research and industry. Studies have shown that related compounds exhibit diverse reactivity patterns, which can be harnessed for the synthesis of pharmacologically active molecules (Mamolo et al., 2003).
Applications De Recherche Scientifique
Activité antituberculeuse
2-Éthoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)éthanone: a été étudié pour ses propriétés antituberculeuses. Dans une étude menée par Singireddi et al., une série de nouveaux dérivés ont été synthétisés et évalués contre Mycobacterium tuberculosis H37Ra. Parmi ces composés, plusieurs ont présenté une activité significative, avec des valeurs de CI50 allant de 1,35 à 2,18 μM. Notamment, ces composés se sont également avérés non toxiques pour les cellules humaines .
Conjugué anticorps-médicament (ADC)
Le composé 3-(2-(2-(2-(1,3-dioxoisoindolin-2-yloxy)éthoxy)éthoxy)éthoxy)propanoate de 2,5-dioxopyrrolidin-1-yl sert de lieur ADC. Les ADC constituent une classe prometteuse de thérapies ciblées qui combinent des anticorps monoclonaux à des médicaments cytotoxiques. Ce lieur facilite la conjugaison d'anticorps à des médicaments puissants pour le traitement du cancer .
Réactif biochimique
2-(Pyrrolidin-1-yl)éthanol: est un réactif biochimique utilisé dans la recherche en sciences de la vie. Il trouve des applications dans diverses études de biologie et de chimie organique .
Clivage de la liaison C–C et synthèse sans métal
Dans une synthèse chémodivergente, des N-(pyridin-2-yl)amides ont été formés à partir d'a-bromocétones et de 2-aminopyridine via un clivage de liaison C–C. Les conditions réactionnelles étaient douces et sans métal, ce qui démontre la polyvalence de ce composé .
Propriétés
IUPAC Name |
2-ethoxy-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-17-9-12(16)15-6-3-10(8-15)18-11-7-13-4-5-14-11/h4-5,7,10H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPFVKXTLXTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2496748.png)
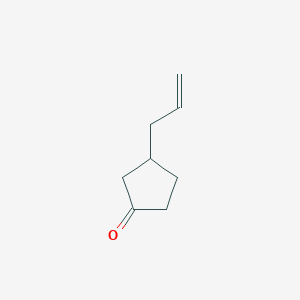
![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)
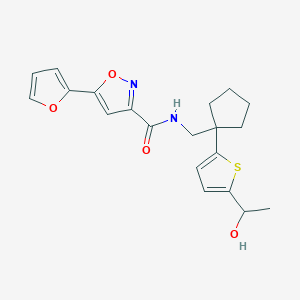
![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2496754.png)
![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)
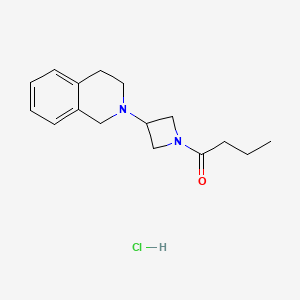
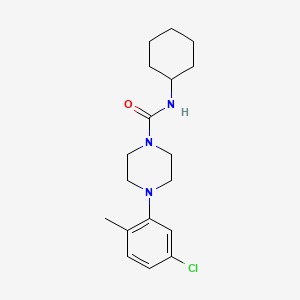
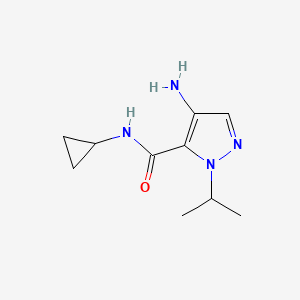
![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)
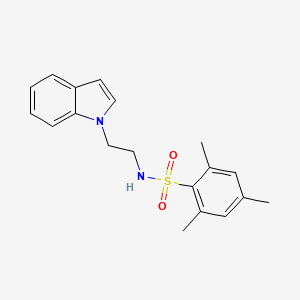
![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
